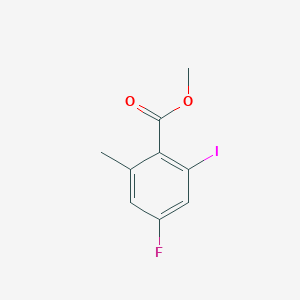

Methyl 4-fluoro-2-iodo-6-methylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 4-fluoro-2-iodo-6-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-fluoro-2-iodo-6-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8FIO2 |

|---|---|

Molekulargewicht |

294.06 g/mol |

IUPAC-Name |

methyl 4-fluoro-2-iodo-6-methylbenzoate |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |

InChI-Schlüssel |

OEAASKJQPCOIPV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC)I)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

synthesis of Methyl 4-fluoro-2-iodo-6-methylbenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoro-2-iodo-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Methyl 4-fluoro-2-iodo-6-methylbenzoate, a key building block in medicinal chemistry and materials science. The strategic placement of fluorine, iodine, and methyl substituents on the benzoic acid scaffold makes this compound a valuable intermediate for the synthesis of complex molecular architectures with potential applications in drug discovery and organic electronics. This guide details a two-step synthetic pathway, commencing with the esterification of 4-fluoro-2-methylbenzoic acid, followed by a regioselective ortho-iodination. The rationale behind the selection of reagents and reaction conditions is discussed in depth, providing researchers with the necessary insights for successful synthesis and optimization.

Introduction

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with significant implications for the development of novel pharmaceuticals and functional materials. Methyl 4-fluoro-2-iodo-6-methylbenzoate is a particularly noteworthy example, incorporating a unique combination of substituents that offer multiple avenues for further chemical modification. The fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, while the iodo group provides a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of molecular fragments. The methyl and ester functionalities also offer opportunities for further derivatization.

This guide presents a scientifically sound and practical approach to the synthesis of this valuable compound, designed to be accessible to researchers with a solid foundation in organic synthesis.

Synthetic Strategy Overview

The is most effectively achieved through a two-step sequence starting from the commercially available 4-fluoro-2-methylbenzoic acid.

Caption: Overall synthetic workflow.

This approach is advantageous due to the ready availability of the starting material and the generally high yields and selectivity of the individual steps.

Part 1: Esterification of 4-fluoro-2-methylbenzoic acid

The first step in the synthesis is the conversion of 4-fluoro-2-methylbenzoic acid to its corresponding methyl ester, Methyl 4-fluoro-2-methylbenzoate. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol as the solvent and a strong acid catalyst.[1][2]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the catalyst.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 4-fluoro-2-methylbenzoic acid | C₈H₇FO₂ | 154.14 | 10.0 g | 0.065 |

| Methanol | CH₄O | 32.04 | 150 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 3.0 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methylbenzoic acid (10.0 g, 0.065 mol) and methanol (150 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 4-fluoro-2-methylbenzoate as a colorless oil.

Expected Yield: 90-95%

Part 2: Ortho-iodination of Methyl 4-fluoro-2-methylbenzoate

The second and final step is the regioselective iodination of Methyl 4-fluoro-2-methylbenzoate at the C6 position to yield the target compound. The electron-donating methyl group and the ester group direct the electrophilic substitution to the ortho and para positions. As the para position is blocked by the fluorine atom, and the position ortho to the methyl group is also sterically hindered, the iodination is directed to the vacant position ortho to the ester group. A common method for such iodinations involves the use of an iodine source and an oxidizing agent.[3][4]

Reaction Mechanism

This reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ from the reaction of molecular iodine with an oxidizing agent. This powerful electrophile is then attacked by the electron-rich aromatic ring of Methyl 4-fluoro-2-methylbenzoate to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the final iodinated product.

Caption: Iodination reaction mechanism overview.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 4-fluoro-2-methylbenzoate | C₉H₉FO₂ | 168.17 | 8.4 g | 0.05 |

| Iodine | I₂ | 253.81 | 14.0 g | 0.055 |

| Silver Sulfate | Ag₂SO₄ | 311.80 | 17.1 g | 0.055 |

| Acetonitrile | C₂H₃N | 41.05 | 200 mL | - |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask protected from light, dissolve Methyl 4-fluoro-2-methylbenzoate (8.4 g, 0.05 mol) in acetonitrile (200 mL).

-

Add iodine (14.0 g, 0.055 mol) and silver sulfate (17.1 g, 0.055 mol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 75 mL) to remove any unreacted iodine, followed by a wash with brine (75 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain Methyl 4-fluoro-2-iodo-6-methylbenzoate as a white solid.[5]

Expected Yield: 75-85%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aromatic protons, and the methyl group protons, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all nine carbon atoms in their respective chemical environments.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound (C₉H₈FIO₂).[5]

-

Infrared Spectroscopy (IR): The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester, C-F stretch, and aromatic C-H stretches.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Iodine is harmful if inhaled or ingested and can cause skin and eye irritation.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This technical guide has outlined a reliable and efficient two-step . The described procedures, based on well-established organic reactions, provide a clear pathway for researchers to access this valuable building block. The detailed experimental protocols and mechanistic insights will aid in the successful execution of the synthesis and can serve as a foundation for further optimization and exploration of related derivatives.

References

-

Synthesis of methyl 4-bromo-2-methylbenzoate. Molbase. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Gouverneur, V. et al. Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. PMC - NIH. [Link]

-

Gouverneur, V. et al. Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis. PMC. [Link]

-

Wikipedia. Iodotoluene. [Link]

-

Khan, I. et al. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Journal of Drug Delivery and Therapeutics. [Link]

-

Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka. [Link]

-

Stenutz. 1-fluoro-3-methylbenzene. [Link]

-

Kumar, S. et al. Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications. [Link]

-

Wirth, T. et al. Hypervalent λ3-Fluoro Iodane Triggered Semipinacol Rearrangements: Efficient Synthesis of α-Quaternary Fluoro Cyclopentanones. ChemRxiv. [Link]

-

Kumar, S. et al. Selective C–H Iodination of (Hetero)arenes. PMC - NIH. [Link]

-

Tekale, S. et al. Regioselective iodination of hydroxylated aromatic ketones. Arkivoc. [Link]

-

Blog. What are the products of the esterification reaction of 2 - Methylbenzoic Acid?. [Link]

- Google Patents.

-

RSC Publishing. SelectfluorTM F-TEDA-BF4 mediated and solvent directed iodination of aryl alkyl ketones using elemental iodine. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

-

Wikipedia. Methyl 4-iodobenzoate. [Link]

-

ResearchGate. (PDF) Ortho-iodination of aromatic carboxylic acids in aqueous media. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

An In-depth Technical Guide to Methyl 4-fluoro-2-iodo-6-methylbenzoate

This guide provides a comprehensive overview of Methyl 4-fluoro-2-iodo-6-methylbenzoate, a halogenated aromatic ester of interest to researchers in synthetic chemistry and drug discovery. This document details its chemical identity, synthesis, spectroscopic profile, and safety considerations, offering a technical resource for laboratory professionals.

Core Identifiers and Chemical Properties

Methyl 4-fluoro-2-iodo-6-methylbenzoate is a polysubstituted benzene derivative. The strategic placement of fluoro, iodo, and methyl groups on the benzoic acid scaffold makes it a valuable intermediate for introducing specific functionalities in more complex molecules.

| Identifier | Value | Source |

| CAS Number | 877151-07-0 | [1][2][3] |

| Molecular Formula | C₉H₈FIO₂ | [1][3] |

| Molecular Weight | 294.06 g/mol | [1][3] |

| IUPAC Name | Methyl 4-fluoro-2-iodo-6-methylbenzoate | ChemScene |

| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)I)F | [1][3] |

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| logP | 2.52532 | [1][3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1][3] |

| Hydrogen Bond Acceptors | 2 | [1][3] |

| Hydrogen Bond Donors | 0 | [1][3] |

| Rotatable Bonds | 1 | [1][3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment | [1][3] |

Synthesis and Reaction Pathway

The synthesis of Methyl 4-fluoro-2-iodo-6-methylbenzoate is logically approached via the esterification of its corresponding carboxylic acid precursor, 4-fluoro-2-iodo-6-methylbenzoic acid (CAS Number: 1048025-60-0). The presence of two ortho-substituents (iodo and methyl) relative to the carboxylic acid group introduces significant steric hindrance, which necessitates robust esterification conditions. The classical Fischer-Speier esterification is a well-established and appropriate method for this transformation.

The overall synthetic pathway can be visualized as follows:

Caption: Synthesis via Fischer esterification.

Exemplary Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the esterification of sterically hindered benzoic acids and is adapted from established chemical literature.[4][5]

Objective: To synthesize Methyl 4-fluoro-2-iodo-6-methylbenzoate from 4-fluoro-2-iodo-6-methylbenzoic acid.

Materials:

-

4-fluoro-2-iodo-6-methylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-2-iodo-6-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the methanolic solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 4-16 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Reduce the volume of the mixture under reduced pressure to remove the bulk of the methanol.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: If necessary, purify the crude ester by column chromatography on silica gel.

Spectroscopic Profile (Predicted)

While a publicly available, experimentally verified spectrum for this specific compound is not available, a predicted spectroscopic profile can be constructed based on the analysis of its structural features and comparison with similar molecules.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.1 - 7.3 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton ortho to the fluorine and meta to the iodine. |

| ~ 6.9 - 7.1 | Doublet of doublets (dd) | 1H | Ar-H | Aromatic proton meta to the fluorine and ortho to the iodine. |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons.[6] |

| ~ 2.4 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl protons. |

The aromatic region will show complex splitting patterns due to H-F and long-range H-H couplings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165-170 | C=O | Ester carbonyl carbon.[6] |

| ~ 160-165 (d) | C-F | Carbon directly bonded to fluorine, showing a large ¹JCF coupling constant. |

| ~ 135-145 | C-CH₃ | Aromatic carbon bonded to the methyl group. |

| ~ 130-140 (d) | Ar-C | Aromatic carbons. |

| ~ 115-125 (d) | Ar-C | Aromatic carbons influenced by fluorine. |

| ~ 90-100 | C-I | Carbon directly bonded to iodine, significantly shielded. |

| ~ 52-53 | -OCH₃ | Methyl ester carbon.[6] |

| ~ 20-25 | Ar-CH₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3000-3100 | C-H stretch | Aromatic C-H |

| ~ 2950-2990 | C-H stretch | Methyl C-H |

| ~ 1720-1740 | C=O stretch | Ester carbonyl |

| ~ 1600-1620 | C=C stretch | Aromatic ring |

| ~ 1200-1300 | C-O stretch | Ester C-O |

| ~ 1100-1200 | C-F stretch | Aryl-Fluorine |

Mass Spectrometry (MS)

Based on electron ionization (EI), the mass spectrum would likely show the following key fragments:

| m/z Value | Ion | Fragmentation Pathway |

| 294 | [M]⁺ | Molecular ion |

| 263 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 235 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 167 | [M - I]⁺ | Loss of an iodine radical |

digraph "MS_Fragmentation" { graph [ layout = "dot"; rankdir = "TB"; splines = "ortho"; bgcolor = "#F1F3F4"; fontname = "Arial"; fontsize = "12"; label = "Predicted Mass Spectrometry Fragmentation"; labelloc = "t"; ];node [ shape = "plaintext"; fontname = "Arial"; fontsize = "10"; ];

edge [ fontname = "Arial"; fontsize = "9"; color = "#EA4335"; ];

M [label="[C₉H₈FIO₂]⁺\nm/z = 294"]; F1 [label="[C₈H₅FIO]⁺\nm/z = 263"]; F2 [label="[C₇H₅FI]⁺\nm/z = 235"]; F3 [label="[C₉H₈FO₂]⁺\nm/z = 167"];

M -> F1 [label="- •OCH₃"]; M -> F2 [label="- •COOCH₃"]; M -> F3 [label="- •I"]; }

Caption: Key fragmentation pathways in EI-MS.

Applications and Research Context

Halogenated benzoic acid derivatives are important building blocks in medicinal chemistry and materials science. While specific applications for Methyl 4-fluoro-2-iodo-6-methylbenzoate are not widely published, its structural motifs suggest its utility as an intermediate in several areas:

-

Medicinal Chemistry: The precursor, 4-fluoro-2-methylbenzoic acid, is cited as a medicinal intermediate.[7] The presence of an iodo group in the target molecule provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse molecular fragments. This is a common strategy in the synthesis of complex pharmaceutical agents.

-

Agrochemicals: Similar to medicinal chemistry, the synthesis of novel pesticides and herbicides often relies on functionalized aromatic intermediates.

-

Materials Science: The un-iodinated precursor, 4-fluoro-2-methylbenzoic acid, is also a raw material for electronic chemical photoinitiators.[7] This suggests that derivatives like Methyl 4-fluoro-2-iodo-6-methylbenzoate could be explored in the development of novel polymers and electronic materials.

Safety and Handling

A specific Safety Data Sheet (SDS) for Methyl 4-fluoro-2-iodo-6-methylbenzoate is not publicly available. Therefore, a conservative approach to handling is required, based on the known hazards of structurally related compounds.

Potential Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds and esters can be irritating to the skin and eyes.

-

Harmful if Swallowed or Inhaled: Similar compounds can be toxic upon ingestion or inhalation.

-

Toxicity of Iodine-Containing Compounds: Iodine and its organic derivatives can have specific toxicological profiles, and care should be taken to avoid exposure.[8][9][10][11]

Recommended Handling Procedures:

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear standard nitrile gloves, a lab coat, and chemical safety goggles.

-

For procedures with a risk of splashing, a face shield is recommended.

-

-

Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Conclusion

Methyl 4-fluoro-2-iodo-6-methylbenzoate is a functionalized aromatic ester with potential as a versatile intermediate in synthetic chemistry. Its synthesis from the corresponding sterically hindered benzoic acid requires robust esterification conditions. While detailed experimental data is limited, its chemical properties and reactivity can be reliably predicted based on its structure. As with any novel or sparsely documented chemical, it should be handled with appropriate caution and adherence to rigorous safety protocols.

References

-

RSC. (n.d.). Supporting Information for [Title of Paper]. Royal Society of Chemistry. Available at: [Link]

-

Aldon-Chem. (n.d.). Safety Data Sheet: Iodine-Potassium Iodide Solution. Retrieved from [Link]

-

Penta. (2024, July 25). Safety Data Sheet: Iodine. Retrieved from [Link]

-

Donaghys. (2018, November 22). Safety Data Sheet: Iodine. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:877151-07-0 | 4-fluoro-2-iodo-6-methylbenzoic acid methyl ester. Retrieved from [Link]

-

Chemical Shifts. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0294081). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US10570130B2 - Process for preparing methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate and its purification for use as pharmaceutically active compound.

-

Unknown. (n.d.). Ester Synthesis Lab (Student Handout). Retrieved from [Link]

-

ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 18 — Synthesis of Esters. Retrieved from [Link]

-

Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from [Link]

- Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

NIST. (n.d.). Methyl 2,4,6-trihydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg.com. (2020, April 30). Solved IR Spectrum of Methyl Benzoate. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent (12). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS#:877151-07-0 | 4-fluoro-2-iodo-6-methylbenzoic acid methyl ester | Chemsrc [chemsrc.com]

- 3. chemscene.com [chemscene.com]

- 4. uakron.edu [uakron.edu]

- 5. amherst.edu [amherst.edu]

- 6. rsc.org [rsc.org]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. aldon-chem.com [aldon-chem.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. donaghys.co.nz [donaghys.co.nz]

structure and conformation of Methyl 4-fluoro-2-iodo-6-methylbenzoate

An In-Depth Technical Guide to the Structure and Conformation of Methyl 4-fluoro-2-iodo-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-2-iodo-6-methylbenzoate is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its interactions with biological targets and its material properties. This guide provides a comprehensive technical overview of the methodologies used to elucidate the structure and conformation of this molecule. We will explore the interplay of steric and electronic effects of the substituents on the geometry of the benzene ring and the orientation of the methyl ester group. This document will serve as a detailed manual for researchers, outlining both experimental and computational approaches for a thorough characterization of this and similar molecules.

Introduction: The Significance of a Substituted Benzene

Substituted benzene rings are fundamental scaffolds in a vast array of chemical compounds, from pharmaceuticals to polymers. The specific arrangement and nature of the substituents dramatically influence the molecule's properties. In Methyl 4-fluoro-2-iodo-6-methylbenzoate, we have a fascinating case study of competing electronic and steric influences. The electron-withdrawing fluorine and iodine atoms, the electron-donating methyl group, and the sterically demanding iodo and methyl groups ortho to the ester create a complex conformational landscape. A deep understanding of the preferred three-dimensional arrangement of this molecule is paramount for predicting its reactivity, biological activity, and physical properties.

The enumeration of substituted benzene isomers is a key aspect of drug design and computational biology.[1] The precise spatial relationship between the functional groups in Methyl 4-fluoro-2-iodo-6-methylbenzoate will govern its ability to fit into binding pockets of enzymes or receptors, a critical factor in drug development.

Structural Elucidation: From Connectivity to 3D Arrangement

The first step in understanding a molecule is to determine its atomic connectivity and its static three-dimensional structure. For a crystalline solid, single-crystal X-ray diffraction is the gold standard for providing an unambiguous determination of the molecular structure in the solid state.

X-ray Crystallography: A Definitive Snapshot

X-ray crystallography is a powerful experimental technique that determines the atomic and molecular structure of a crystal.[2] The process relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystalline lattice.[2][3] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of the atoms and the nature of their chemical bonds.[2]

-

Crystal Growth: High-quality single crystals are essential for a successful X-ray diffraction experiment.[4] Slow evaporation of a saturated solution of Methyl 4-fluoro-2-iodo-6-methylbenzoate in a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a common method for obtaining crystals of sufficient size and quality.[5]

-

Data Collection: A suitable crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[4] The crystal is then irradiated with a monochromatic X-ray beam and rotated, while a detector records the diffraction pattern.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[5]

Caption: Workflow for determining molecular structure via X-ray crystallography.

Conformational Analysis: The Molecule in Motion

While X-ray crystallography provides a static picture of the molecule in the solid state, molecules in solution or the gas phase are dynamic and can adopt various conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them. For Methyl 4-fluoro-2-iodo-6-methylbenzoate, the key conformational flexibility lies in the rotation around the C(aryl)-C(ester) single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Solution-State Conformation

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[6] For conformational analysis, key NMR parameters include chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).[6][7]

In the case of Methyl 4-fluoro-2-iodo-6-methylbenzoate, the steric hindrance from the ortho-substituents (iodine and methyl) will likely lead to a non-planar arrangement of the methyl ester group relative to the benzene ring. This is a common feature in ortho-substituted benzoic acids and their esters.[8][9] The degree of this torsion can be probed by NMR.

-

Sample Preparation: A solution of Methyl 4-fluoro-2-iodo-6-methylbenzoate is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed. This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å).

-

Data Analysis: The presence of cross-peaks in the NOESY spectrum between the protons of the ester's methyl group and the aromatic protons can provide information about the preferred orientation of the ester group relative to the ring. For example, a strong NOE between the ester methyl protons and the aromatic proton at position 5 would suggest a conformation where the ester group is oriented away from the ortho-methyl group.

Caption: Key steric interactions influencing the conformation of Methyl 4-fluoro-2-iodo-6-methylbenzoate.

Computational Chemistry: A Theoretical Insight

Computational chemistry provides a powerful theoretical framework to complement experimental findings.[10] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers and the transition states connecting them.[11]

-

Initial Structure Generation: A 3D model of Methyl 4-fluoro-2-iodo-6-methylbenzoate is built.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the C(aryl)-C(ester) bond.

-

Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its energy is calculated at a high level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Analysis: The relative energies of the conformers are used to determine their populations at a given temperature. The energy barriers between conformers provide insights into the dynamics of their interconversion.

Integrated Structural and Conformational Analysis

The most comprehensive understanding of the is achieved by integrating experimental and computational data. For instance, the experimentally determined torsional angle from X-ray crystallography can be compared with the lowest energy conformation predicted by computational methods. Similarly, theoretical calculations of NMR chemical shifts for different conformers can be compared with experimental data to determine the conformational equilibrium in solution.[9]

Summary of Physicochemical Properties

A comprehensive understanding of a molecule requires knowledge of its key physicochemical properties.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₈FIO₂ | [12] |

| Molecular Weight | 294.06 g/mol | [12] |

| SMILES | CC1=CC(=CC(=C1C(=O)OC)I)F | [12] |

| LogP | 2.52532 | [12] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [12] |

| Number of Rotatable Bonds | 1 | [12] |

Conclusion

The structural and conformational analysis of Methyl 4-fluoro-2-iodo-6-methylbenzoate requires a multi-faceted approach that combines the precision of X-ray crystallography, the solution-state insights from NMR spectroscopy, and the theoretical power of computational chemistry. The steric and electronic effects of the substituents create a unique and challenging system to study. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other complex substituted aromatic molecules, which is essential for their successful application in drug discovery and materials science.

References

-

Chatzis, C. et al. (2017). X-ray Structures of Succinimidyl Halobenzoates. Molecules, 22(3), 506. [Link]

- Birner, P. et al. (1983). Theoretical conformational analysis of substituted phenylbenzoates. Journal of Molecular Structure: THEOCHEM, 104(1-2), 11-19.

-

Birner, P. et al. (2011). Theoretical Conformational Analysis of Substituted Phenylbenzoates. Journal of Molecular Structure, 104(1-2), 11-19. [Link]

-

Manoharan, S. & Schaefer, H. F. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics, 150(21), 214108. [Link]

-

Uehara, H. et al. (2016). Enumerating Substituted Benzene Isomers of Tree-Like Chemical Graphs. 2016 IEEE International Conference on Bioinformatics and Biomedicine (BIBM), 1045-1052. [Link]

-

ResearchGate. (n.d.). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. Request PDF. [Link]

-

Gümüş, S. (2011). A computational study on substituted diazabenzenes. Turkish Journal of Chemistry, 35, 803-809. [Link]

-

Reva, I. et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930. [Link]

-

Ragogna, P. J. et al. (2009). Meta-Substituted Thienyl Benzenes: A Comparative Synthetic, Structural and Computational Study. The Journal of Organic Chemistry, 74(1), 269-278. [Link]

-

Uehara, H. et al. (2016). Enumerating Substituted Benzene Isomers of Tree-Like Chemical Graphs. IEEE Xplore. [Link]

-

ResearchGate. (2007). Conformational Analysis of MαNP Esters, Powerful Chiral Resolution and1H NMR Anisotropy Tools – Aromatic Geometry and Solvent Effects on Δδ Values. Request PDF. [Link]

-

Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Zhang, Y. et al. (2020). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 22(1), 107-117. [Link]

-

Abraham, R. J. et al. (2006). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry, 30(5), 775-784. [Link]

-

D'Souza, F. et al. (2021). Conformational Analysis ofPCBM from DFT Simulations of Electronic Energies, Bond Strain and the 13 C NMR Spectrum: Input Geometry Determination and Ester Bond Rotation Dynamics. Molecules, 26(18), 5691. [Link]

-

Kapou, A. et al. (2005). 2D NMR and conformational analysis of a prototype anti-tumour steroidal ester. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 514-522. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

University of Virginia. (n.d.). X-Ray Crystallography. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate at BMRB. [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Saeed, A. et al. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o853. [Link]

-

NIST. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. [Link]

-

ResearchGate. (2025, August 30). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Request PDF. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. (n.d.). Methyl benzoate. [Link]

-

Max-Planck-Institut für Biologie Tübingen. (n.d.). X-Ray Crystallography. [Link]

-

PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. [Link]

Sources

- 1. CSDL | IEEE Computer Society [computer.org]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-Ray Crystallography [bio.mpg.de]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. auremn.org.br [auremn.org.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemscene.com [chemscene.com]

The Dual-Utility of Substituted Iodobenzoates: A Technical Guide for Advanced Organic Synthesis

Executive Summary

Substituted iodobenzoates, particularly derivatives of 2-iodobenzoic acid, serve as critical pivot points in modern synthetic and medicinal chemistry. Characterized by a highly polarizable carbon-iodine (C–I) bond and the stereoelectronic influence of an adjacent carboxylate or ester moiety, these compounds exhibit a unique mechanistic dichotomy. They function both as premium electrophiles in transition-metal-catalyzed cross-coupling reactions and as fundamental precursors to hypervalent iodine oxidants[1]. This whitepaper provides an in-depth mechanistic analysis, quantitative substrate data, and self-validating experimental protocols for leveraging substituted iodobenzoates in drug development and advanced materials synthesis.

Mechanistic Foundations: The Divergent Reactivity Profile

Precursors to Hypervalent Iodine(V) Reagents

The oxidation of 2-iodobenzoates yields pentavalent iodine (I^V) compounds, such as 2-iodoxybenzoic acid (IBX), Dess-Martin periodinane (DMP), and IBX-esters. The causality behind their exceptional stability—compared to other potentially explosive polyvalent iodine species—lies in their pseudobenziodoxole structure [2].

When 2-iodobenzoate esters are oxidized, the ortho-carboxylate oxygen engages in strong secondary bonding interactions (I···O) with the highly electrophilic iodine(V) center. This structural rearrangement partially disrupts the polymeric nature typical of inorganic iodine compounds, significantly enhancing solubility in organic solvents while preventing explosive decomposition[2]. These reagents are unparalleled for the mild, chemoselective oxidation of primary and secondary alcohols to aldehydes and ketones without over-oxidation[3]. Furthermore, recent sustainable methodologies have demonstrated the electrochemical synthesis of IBX directly from 2-iodobenzoic acid using a boron-doped diamond (BDD) anode, utilizing water as the traceless oxygen source[4].

Electrophiles in Transition-Metal Catalysis

In transition-metal catalysis (e.g., Suzuki, Heck, and Sonogashira couplings), the reactivity of the iodine atom in the ortho position relative to the ester group makes substituted iodobenzoates highly privileged substrates[1].

The causality here is driven by the directing effect of the benzoate group. In reactions such as the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonates, the ester carbonyl coordinates to the metal center. This pre-coordination lowers the activation energy for the oxidative addition of the metal (e.g., Cu or Pd) into the C–I bond. Subsequently, it stabilizes the resulting metallacycle intermediate, preventing premature decomposition pathways (such as protode-metalation) before reductive elimination can occur[5]. This enables the high-yield construction of complex biaryl systems and fluorinated bioisosteres vital for high-value active pharmaceutical ingredients (APIs).

Pathway Visualization

Divergent synthetic utility of substituted iodobenzoates in oxidation and cross-coupling pathways.

Quantitative Data: Reaction Efficiencies

The following table summarizes the quantitative performance of substituted iodobenzoates across both hypervalent oxidation and transition-metal cross-coupling workflows.

| Substrate | Transformation | Catalyst / Reagents | Yield (%) | Reference |

| Methyl 2-iodobenzoate | Oxidation to IBX-ester | NaOCl, AcOH | 85–92 | [2] |

| 2-Iodobenzoic acid | Electrochemical Oxidation to IBX | BDD Anode, H₂SO₄ | >80 | [4] |

| Methyl 4-iodobenzoate | Cu-Catalyzed Difluoroalkylation | CuI, Zn, BrCF₂PO(OEt)₂ | 88 | [5] |

| Methyl 2-iodobenzoate | Cu-Catalyzed Difluoroalkylation | CuI, Zn, BrCF₂PO(OEt)₂ | 82 | [5] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodologies for utilizing substituted iodobenzoates, explicitly outlining the causality behind each experimental condition.

Protocol A: Synthesis of IBX-Esters via Hypochlorite Oxidation[2]

This protocol converts methyl 2-iodobenzoate into its corresponding hypervalent I(V) pseudobenziodoxole structure.

-

Substrate Dissolution: Dissolve 10 mmol of methyl 2-iodobenzoate in a mixture of acetic acid (15 mL) and water (5 mL).

-

Causality: Acetic acid is strictly required to maintain an acidic environment. This protonates the hypochlorite to form hypochlorous acid (HOCl), which is the active oxidizing species, while simultaneously preventing the base-catalyzed hydrolysis of the methyl ester.

-

-

Oxidant Addition: Cool the solution to 0 °C. Dropwise, add an excess of aqueous sodium hypochlorite (NaOCl, 10-13% active chlorine, 30 mL) over 30 minutes under vigorous stirring.

-

Thermal Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Self-Validation Check: The reaction acts as a self-validating system. Initially, the mixture is a biphasic suspension. As the I(V) species forms, the pseudobenziodoxole structure crystallizes directly out of the acidic medium. The appearance of a dense, microcrystalline white precipitate visually confirms the successful 4-electron oxidation.

-

-

Isolation: Filter the solid, wash sequentially with cold water and acetone to remove unreacted HOCl and trace acetic acid, and dry under a vacuum in the dark.

Protocol B: Cu-Catalyzed Difluoroalkylation of Iodobenzoates[5]

This protocol details the cross-coupling of methyl 2-iodobenzoate to form an aryldifluorophosphonate, a critical bioisostere for phosphate groups in medicinal chemistry.

-

Organozinc Generation: In an oven-dried Schlenk tube under an argon atmosphere, add zinc dust (3.0 equiv) and diethyl bromodifluoromethylphosphonate (2.0 equiv) in anhydrous 1,4-dioxane. Stir at 50 °C for 2 hours.

-

Causality: Dioxane is specifically chosen over THF or DMF because its etheric oxygens strongly coordinate to the zinc center. This coordination stabilizes the highly reactive bromozinc-difluorophosphonate intermediate, preventing its premature α -elimination into a difluorocarbene.

-

-

Catalyst and Substrate Introduction: Cool the mixture to room temperature. Add methyl 2-iodobenzoate (1.0 equiv) and Copper(I) Iodide (CuI, 20 mol%).

-

Causality: CuI undergoes rapid transmetalation with the zinc species. The ortho-ester group of the iodobenzoate directs the Cu(I) center, facilitating oxidative addition into the C–I bond despite the steric bulk of the difluorophosphonate ligand.

-

-

Coupling and Workup: Heat the reaction mixture to 80 °C for 12 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Self-Validation Check: Analyze the crude mixture via 19 F NMR. The disappearance of the singlet corresponding to the bromodifluoromethyl group and the emergence of a characteristic doublet (due to 19 F– 31 P coupling) strictly validates the successful formation of the C–C bond.

-

References

-

[1] Scimplify. Methyl 2-Iodobenzoate (CAS NO:610-97-9).

-

[3] Arkivoc. Hypervalent iodine (V) catalyzed reactions.

-

[4] Frontiers in Chemistry (via PMC). Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis.

-

[2] The Journal of Organic Chemistry (ACS Publications). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure.

-

[5] Organic Letters (ACS Publications). Copper Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate.

Sources

- 1. Methyl 2-Iodobenzoate (CAS NO:610-97-9) | Methyl 2-Iodobenzoate Manufacturer and Suppliers | Scimplify [scimplify.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Updates on Electrogenerated Hypervalent Iodine Derivatives and Their Applications as Mediators in Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Overcoming Steric Hindrance in Suzuki-Miyaura Cross-Coupling of Methyl 4-fluoro-2-iodo-6-methylbenzoate

Executive Summary

Methyl 4-fluoro-2-iodo-6-methylbenzoate (CAS: 877151-07-0)[1] is a highly functionalized, fluorinated building block critical for the synthesis of complex biaryl pharmacophores. While the electron-withdrawing nature of the fluorine and ester groups primes the molecule for cross-coupling, the unique di-ortho substitution pattern around the ester creates severe steric congestion at the adjacent C-I bond. This application note details the mechanistic causality of these steric bottlenecks and provides a validated, high-yielding Suzuki-Miyaura coupling protocol utilizing Buchwald ligands (e.g., SPhos) to overcome them.

Structural & Mechanistic Analysis (E-E-A-T)

To successfully couple this substrate, researchers must understand the interplay between its electronic and steric properties during the palladium catalytic cycle.

-

Oxidative Addition (The Accelerant): The oxidative addition of Pd(0) into the C-I bond is generally fast. For methyl 4-fluoro-2-iodo-6-methylbenzoate, this step is further accelerated because electron-poor electrophiles with good leaving groups (iodide) rapidly undergo oxidative addition, often faster than the rate-determining step[2].

-

Transmetalation (The Bottleneck): The methyl ester at C1 is flanked by the iodine at C2 and a methyl group at C6. This di-ortho substitution forces the ester carbonyl out of the aromatic plane, creating a rigid steric shield around the newly formed Pd(II)-aryl complex. Standard ligands like PPh 3 fail here because they cannot facilitate the approach of the bulky boronic acid intermediate.

-

Reductive Elimination (The Solution): To drive the reaction forward, bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos are required[3]. The steric bulk of the SPhos ligand forces the two coupling partners on the Pd(II) center closer together, significantly lowering the activation energy ( ΔG‡ ) required for reductive elimination[4]. Furthermore, the electron-rich nature of SPhos stabilizes the active Pd(0) species, preventing catalyst degradation at the elevated temperatures needed for hindered substrates.

Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.

Catalyst Optimization Data

The following table summarizes the quantitative optimization of catalyst systems for the coupling of methyl 4-fluoro-2-iodo-6-methylbenzoate with a standard ortho-substituted arylboronic acid.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh 3 ) 4 | None | Na 2 CO 3 | Toluene/H 2 O | 100 | < 10% | Severe steric clash during transmetalation; catalyst decomposition. |

| Pd(OAc) 2 | XPhos | K 3 PO 4 | Dioxane/H 2 O | 100 | 65% | Moderate yield; excessive bulk of XPhos hinders initial oxidative addition slightly. |

| Pd(OAc) 2 | SPhos | K 3 PO 4 | Toluene/H 2 O | 100 | 92% | Optimal balance of electron density and steric bulk accelerates reductive elimination. |

| PEPPSI-iPr | NHC | K 2 CO 3 | Dioxane | 80 | 88% | Flexible steric bulk of the NHC ligand accommodates the hindered substrate well[5]. |

Standardized Workflow & Protocol

This protocol is designed as a self-validating system . By utilizing a biphasic solvent mixture and a strong, soluble base (K 3 PO 4 ), the transmetalation step is optimized. In-process monitoring ensures that the reaction progress is quantitatively tracked and validated before workup.

Materials Required:

-

Methyl 4-fluoro-2-iodo-6-methylbenzoate (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc) 2 ) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate tribasic (K 3 PO 4 ) (2.0 mmol)

-

Toluene and degassed DI Water (10:1 ratio, 11 mL total)

-

Dodecane (0.1 mmol, internal standard for GC/MS)

Step-by-Step Methodology:

-

Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc) 2 and SPhos. Purge the flask with Argon for 5 minutes. Add 2 mL of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a clear, pale yellow.

-

Causality: Pre-forming the active Pd(0)-SPhos complex prevents the premature reduction of Pd(II) to inactive Pd black by the boronic acid.

-

-

Reagent Loading: To the active catalyst solution, add methyl 4-fluoro-2-iodo-6-methylbenzoate, the arylboronic acid, K 3 PO 4 , and dodecane (internal standard).

-

Solvent Addition & Degassing: Add the remaining 8 mL of toluene and 1 mL of degassed water. Subject the biphasic mixture to three freeze-pump-thaw cycles or bubble with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos to inactive phosphine oxides, terminating the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 100 °C under a positive pressure of Argon.

-

Self-Validation Checkpoint: Monitor the reaction via GC/MS at t=2h and t=12h. The analysis must show the disappearance of the m/z 294 molecular ion (starting aryl iodide)[1] and the appearance of the corresponding biaryl mass. Quantify any protodeboronation side-products against the dodecane internal standard.

-

-

Workup & Purification: Once complete (typically 12–16 hours), cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the sterically hindered biaryl product.

Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

References

- ChemScene.877151-07-0 | Methyl 4-fluoro-2-iodo-6-methylbenzoate.

- Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.

- Merck Millipore.Buchwald Phosphine Ligands.

- American Chemical Society (Organic Letters).Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.

- National Institutes of Health (PMC).Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Methyl 4-fluoro-2-iodo-6-methylbenzoate

Executive Summary & Substrate Profiling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry and drug development . However, coupling sterically hindered aryl halides requires precise mechanistic control to prevent catalyst deactivation and substrate degradation.

Methyl 4-fluoro-2-iodo-6-methylbenzoate (CAS: 877151-07-0) presents a unique synthetic challenge due to its highly specific microenvironment. In this molecule, the central benzoate ester (at C1) is flanked by an iodine atom (at C2) and a methyl group (at C6). This di-ortho substitution around the ester forces the carbonyl group out of coplanarity with the aromatic ring due to severe allylic strain. Consequently, the ester's methoxy group projects directly into the axial space above and below the reactive C-I bond. This "conformational locking" creates a profound steric shield that dictates the trajectory of the palladium catalyst during the reaction.

This application note provides a field-proven, self-validating protocol for the efficient cross-coupling of this hindered substrate with boronic acids, detailing the causality behind catalyst selection, solvent systems, and in-process controls.

Mechanistic Causality: Overcoming Conformational Locking

To successfully couple this substrate, one must understand how its structure influences the three fundamental steps of the Suzuki-Miyaura catalytic cycle :

-

Oxidative Addition (Fast): The C-I bond is inherently weak and highly reactive. Furthermore, the inductive electron-withdrawing effects of the out-of-plane ester and the para-fluoro group lower the LUMO of the aryl iodide. This makes the insertion of the Pd(0) catalyst rapid, despite the steric shielding.

-

Transmetalation (Rate-Limiting): This is the critical bottleneck. The out-of-plane ester creates a physical "steric wall" that hinders the approach of the bulky boronic acid and the base. If this step is too slow, the boronic acid will undergo base-catalyzed protodeboronation (cleavage of the C-B bond) at elevated temperatures . Overcoming this requires highly flexible, electron-rich ligands.

-

Reductive Elimination (Sterically Accelerated): Interestingly, once the diorganopalladium(II) intermediate is successfully formed, the steric bulk works in favor of the reaction. The crowding around the palladium center compresses the C-Pd-C bond angle, forcing the two aryl groups together and accelerating the formation of the new C-C bond to regenerate the Pd(0) catalyst.

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered aryl iodides.

Catalyst & Ligand Selection Matrix

To establish a robust protocol, the catalyst system must balance steric accommodation with electronic activation. The table below summarizes the quantitative expectations and mechanistic rationale for various systems applied to this specific hindered substrate.

| Catalyst / Ligand System | Base & Solvent | Temp | Est. Yield | Mechanistic Rationale & Expected Outcome |

| Pd(PPh₃)₄ | Na₂CO₃ (Toluene/H₂O) | 90°C | < 40% | Baseline: Rigid PPh₃ ligands clash with the out-of-plane ester. Slow transmetalation leads to severe protodeboronation of the boronic acid. |

| Pd(dppf)Cl₂ | K₂CO₃ (Dioxane/H₂O) | 80°C | 50-65% | Moderate: The bidentate dppf ligand prevents catalyst precipitation, but the rigid bite angle limits the conformational flexibility needed for transmetalation. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ (Toluene/H₂O) | 100°C | > 85% | Optimal: SPhos provides a flexible steric shield that stabilizes the monoligated Pd(0) species. The highly soluble K₃PO₄ accelerates the crucial base-exchange step. |

| PEPPSI-IPr | Cs₂CO₃ (THF/H₂O) | 65°C | 75-85% | Alternative: The NHC ligand offers exceptional σ -donation, stabilizing the Pd(II) intermediate and allowing the reaction to proceed at lower temperatures. |

Self-Validating Experimental Protocol

The following protocol utilizes the optimal Pd₂(dba)₃ / SPhos system. Every step is designed with built-in causality and in-process controls (IPC) to ensure a self-validating workflow.

Step-by-step experimental workflow with integrated in-process controls.

Step 1: Catalyst Pre-activation and System Degassing

-

Action: In a flame-dried Schlenk flask, combine Methyl 4-fluoro-2-iodo-6-methylbenzoate (1.0 eq), the selected boronic acid (1.3 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq). Evacuate and backfill with ultra-pure Argon (3 cycles).

-

Causality: Oxygen rapidly degrades the electron-rich Pd(0) active species into inactive Pd(II) oxides and promotes the oxidative homocoupling of the boronic acid. The 1.3 eq excess of boronic acid compensates for any trace degradation.

-

Self-Validation: A visual transition from the dark purple/red of Pd₂(dba)₃ to a lighter orange/yellow indicates the successful in situ formation of the active Pd(0)-SPhos complex.

Step 2: Solvent and Base Introduction

-

Action: Add degassed Toluene (0.2 M relative to substrate) followed by a degassed aqueous solution of K₃PO₄ (2.0 eq).

-

Causality: A biphasic Toluene/Water system is utilized. Water is essential to dissolve the inorganic base and generate the reactive trihydroxyboronate anion [R−B(OH)3]− , which is the actual nucleophile in the transmetalation step. Toluene efficiently solubilizes the highly lipophilic hindered aryl iodide.

-

Self-Validation: Clean phase separation should be visible when stirring is paused. The formation of an unbreakable emulsion indicates an incorrect solvent ratio or the presence of impurities.

Step 3: Thermal Activation and In-Process Control (IPC)

-

Action: Heat the biphasic mixture to 100°C under vigorous stirring (>1000 rpm) for 4-6 hours.

-

Causality: High-speed stirring maximizes the interfacial surface area between the aqueous base and the organic Pd-complex. The elevated temperature provides the activation energy required to overcome the steric barrier of the transmetalation step.

-

Self-Validation: Monitor via LC-MS. The reaction is validated by the disappearance of the m/z 294 peak (aryl iodide). If a significant peak corresponding to Ar-H (protodeboronation of the boronic acid) appears alongside unreacted starting material, the transmetalation is too slow, indicating a need to verify ligand integrity or increase base concentration.

Step 4: Quenching and Palladium Scavenging

-

Action: Cool the reaction to room temperature. Add a silica-bound metal scavenger (e.g., SiliaMetS® Thiol, 3 eq relative to Pd) and stir for 1 hour. Filter the mixture through a pad of Celite.

-

Causality: Residual palladium can catalyze unwanted isomerization during workup, cause product degradation, and poses severe toxicity risks in pharmaceutical development. Thiol groups covalently trap both Pd(0) and Pd(II) species.

-

Self-Validation: The organic filtrate must transition from a dark brown/orange tint to a pale yellow or colorless solution, visually confirming the successful removal of soluble palladium species.

Step 5: Isolation and Purification

-

Action: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Causality: Chromatography removes excess boronic acid (which typically streaks on silica) and the phosphine oxide byproducts generated from the SPhos ligand.

-

Self-Validation: The final isolated product should present as a single spot on TLC (UV active at 254 nm) and yield a clean NMR spectrum devoid of the characteristic SPhos aromatic signals (approx. 7.0-7.5 ppm) or methoxy signals from unreacted starting material.

References

The Strategic Role of Methyl 4-fluoro-2-iodo-6-methylbenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Methyl 4-fluoro-2-iodo-6-methylbenzoate, a polysubstituted aromatic ester, has emerged as a highly valuable scaffold for medicinal chemists. Its unique arrangement of functional groups—a reactive iodine atom, a bioisosteric fluorine atom, a "magic methyl" group, and a versatile ester moiety—offers a powerful platform for generating libraries of complex molecules with diverse pharmacological profiles.

The presence of an ortho-iodo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings.[1][2] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon bonds that are crucial for the construction of biaryl and aryl-alkyne motifs found in numerous approved drugs.[3][4][5]

This guide provides an in-depth exploration of the utility of methyl 4-fluoro-2-iodo-6-methylbenzoate. It details not only the synthetic protocols for its use in key cross-coupling reactions but also delves into the scientific rationale behind its design, highlighting the synergistic effects of its substituents on molecular properties relevant to drug action.

Physicochemical Properties

A summary of the key physical and chemical properties of methyl 4-fluoro-2-iodo-6-methylbenzoate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 877151-07-0 | [6] |

| Molecular Formula | C₉H₈FIO₂ | [6] |

| Molecular Weight | 294.06 g/mol | [6] |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) | |

| Storage | Sealed in dry, 2-8°C | [6] |

The Rationale Behind the Substituents: A Trifecta of Medicinal Chemistry Principles

The efficacy of methyl 4-fluoro-2-iodo-6-methylbenzoate as a medicinal chemistry building block is not coincidental; it is a direct consequence of the deliberate incorporation of fluorine and a methyl group, substituents known to impart favorable pharmacological properties.

The Role of Fluorine: Enhancing Drug-like Properties

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and pharmacodynamic properties.[7][8] Its high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly influence the molecule's electronic environment.[7] Key benefits of fluorine incorporation include:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block metabolically labile sites, prolonging the drug's half-life.[9]

-

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing binding affinity and potency.[1]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by enhancing membrane permeability.[9]

-

Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can aid in its absorption and distribution.[9]

The "Magic Methyl" Effect: Unlocking Potency and Selectivity

The term "magic methyl" effect refers to the often dramatic and unexpected increase in a drug's potency or other desirable properties resulting from the addition of a single methyl group.[10][11] The ortho-methyl group in methyl 4-fluoro-2-iodo-6-methylbenzoate can exert several beneficial effects:

-

Enhanced Potency: The methyl group can improve binding affinity by displacing water molecules from a protein's binding pocket, leading to a favorable entropic gain.[10] It can also engage in van der Waals interactions with the target.

-

Conformational Restriction: The steric bulk of the methyl group can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding.[3]

-

Improved Selectivity: By occupying a specific sub-pocket in the target protein, the methyl group can enhance selectivity against other related proteins.[11]

-

Metabolic Modulation: A methyl group can serve as a "soft spot" for metabolism, preventing the formation of potentially toxic metabolites at other positions.[10]

The combination of these two substituents on the same scaffold provides a powerful tool for lead optimization in drug discovery programs.

Synthetic Applications: Protocols and Methodologies

The primary utility of methyl 4-fluoro-2-iodo-6-methylbenzoate lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The ortho-iodo group is the most reactive site for these transformations.[12]

Synthesis of Methyl 4-fluoro-2-iodo-6-methylbenzoate

A plausible synthetic route to the title compound begins with the commercially available m-fluorotoluene.

Protocol 1: Synthesis of 4-fluoro-2-methylbenzoic acid [13]

This procedure is adapted from a patented method for the synthesis of the non-iodinated precursor.

-

Step 1: Friedel-Crafts Acylation. To a solution of m-fluorotoluene (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane, add a Lewis acid catalyst like anhydrous aluminum trichloride (1.1 equiv) at 0°C under a nitrogen atmosphere. Add trichloroacetyl chloride (1.1 equiv) dropwise, maintaining the temperature between 0 and 10°C. Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Step 2: Hydrolysis and Acidification. To the reaction mixture, add a 30% aqueous solution of sodium hydroxide and stir vigorously. After hydrolysis is complete, acidify the mixture with concentrated hydrochloric acid to a pH of 3-4. Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the crude product containing a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid.

-

Step 3: Purification. The desired 4-fluoro-2-methylbenzoic acid can be separated from its isomer by recrystallization from a suitable solvent such as toluene.

Protocol 2: Esterification to Methyl 4-fluoro-2-methylbenzoate

This is a standard Fischer esterification procedure.

-

To a solution of 4-fluoro-2-methylbenzoic acid (1.0 equiv) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-fluoro-2-methylbenzoate.

Protocol 3: Ortho-Iodination [10]

This protocol is based on an efficient iridium-catalyzed ortho-iodination of benzoic acids.

-

In a reaction vessel, dissolve methyl 4-fluoro-2-methylbenzoate (1.0 equiv) in a suitable solvent such as hexafluoroisopropanol (HFIP).

-

Add a catalytic amount of an iridium(III) complex, for example, [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous sodium thiosulfate solution to quench any remaining iodine.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-fluoro-2-iodo-6-methylbenzoate.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[12] The steric hindrance from the ortho-methyl group in methyl 4-fluoro-2-iodo-6-methylbenzoate necessitates robust catalytic systems.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling with Arylboronic Acids

-

Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 4-fluoro-2-iodo-6-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system for sterically hindered substrates like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful tool for the synthesis of aryl-alkynes, which are important motifs in many biologically active molecules.[5][14]

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Protocol 5: Copper-Catalyzed Sonogashira Coupling with Terminal Alkynes [15]

-

Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 4-fluoro-2-iodo-6-methylbenzoate (1.0 equiv) and a copper(I) co-catalyst such as CuI (2-5 mol%).

-

Solvent and Base: Add a suitable solvent like anhydrous THF or DMF, followed by a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent.

-

Catalyst: Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (1-3 mol%).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) until completion (monitor by TLC or LC-MS).

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

Methyl 4-fluoro-2-iodo-6-methylbenzoate stands as a testament to the power of rational design in medicinal chemistry. By incorporating key structural motifs—a reactive handle for cross-coupling, a fluorine atom for modulating pharmacokinetic properties, and a "magic methyl" group for enhancing potency and selectivity—this building block offers a streamlined approach to the synthesis of diverse and complex molecular architectures. The protocols outlined in this guide provide a robust framework for researchers to leverage the full potential of this versatile scaffold in their drug discovery endeavors.

References

-

Bhunia, A., & Studer, A. (2018). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis, 8(2), 920–925. Available from: [Link]

-

Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 975-987. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available from: [Link]

-

Morgenthaler, M., Schweizer, E., & Hoffmann-Röder, A. (2007). The role of fluorine in medicinal chemistry. Chimia, 61(4), 168-172. Available from: [Link]

-

Shah, P., Sharma, B., & Sharma, J. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences, 9(3). Available from: [Link]

-

Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Available from: [Link]

-

Yan, F., Zhang, X., Bao, H., & Li, Y. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. Available from: [Link]

-

Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Available from: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-Iodobenzoate (CAS NO:610-97-9) | Methyl 2-Iodobenzoate Manufacturer and Suppliers | Scimplify [scimplify.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Rising Star in Advanced Materials: Application Notes for Methyl 4-fluoro-2-iodo-6-methylbenzoate

Introduction: A Multifunctional Building Block for Next-Generation Materials

In the relentless pursuit of novel materials with enhanced performance, the strategic design of molecular building blocks is paramount. Methyl 4-fluoro-2-iodo-6-methylbenzoate is emerging as a highly versatile precursor for a range of advanced materials, from vibrant organic light-emitting diodes (OLEDs) to sophisticated liquid crystal displays (LCDs). Its unique trifunctionalized aromatic core, featuring iodo, fluoro, and methyl groups, offers a powerful toolkit for chemists and materials scientists to precisely tailor the electronic and physical properties of new materials.